N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine
Description
N-{[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine is a synthetic derivative of the cyclopenta[c]chromen-4-one scaffold, functionalized with a norleucine residue via an acetyloxy linkage.
Properties
Molecular Formula |
C21H25NO6 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H25NO6/c1-3-4-8-15(20(24)25)22-18(23)11-27-16-9-12(2)10-17-19(16)13-6-5-7-14(13)21(26)28-17/h9-10,15H,3-8,11H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
FTGIVXSPVFBEPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the chromen ring system: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.
Introduction of the norleucine moiety: This step involves the coupling of the chromen derivative with norleucine using a coupling reagent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:
Oxidation: The chromen ring system can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the chromen ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chromen ring or the norleucine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced chromen derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. The chromen ring system may interact with enzymes or receptors, modulating their activity. The norleucine moiety could play a role in enhancing the compound’s binding affinity or specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The cyclopenta[c]chromen-4-one core is a common feature among analogs, but substituents at the 9-position oxygen and the acetyl group significantly alter properties. Key compounds include:
Key Observations :
- Acid vs. Ester : The acetic acid derivative (CAS 307549-54-8) serves as a precursor for ester/amide synthesis. Its polar carboxylic acid group may limit bioavailability compared to the methyl ester, which exhibits increased lipophilicity .
- Amide Derivatives: The tert-butylphenyl amide (C₂₅H₂₇NO₄) introduces a bulky hydrophobic group, likely enhancing binding to hydrophobic pockets in targets. This contrasts with the norleucine derivative, where the linear aliphatic chain may favor different interactions .
Research Findings and Implications
- Norleucine vs.
- Peptide Conjugates : Glycylglycine-linked analogs (e.g., CAS 858748-07-9) highlight a trend toward leveraging peptide motifs for drug delivery, though stability under physiological conditions requires further study .
- Methyl Group Position : Analogs with 6-methyl substitution (e.g., A799562) may exhibit different electronic effects compared to 7-methyl derivatives, impacting reactivity or target affinity .
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